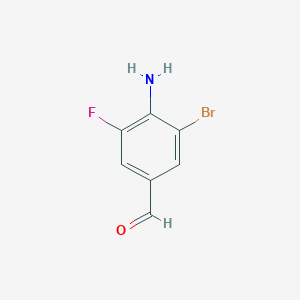

4-Amino-3-bromo-5-fluorobenzaldehyde

Description

4-Amino-3-bromo-5-fluorobenzaldehyde (CAS: Not explicitly provided in evidence) is a halogenated aromatic aldehyde with a molecular formula inferred as C₇H₄BrFNO. This compound features an amino group (-NH₂) at position 4, bromine at position 3, fluorine at position 5, and an aldehyde (-CHO) at position 1 on the benzene ring. It is a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and fluorescent probes due to its reactive aldehyde moiety and halogen substituents .

Properties

CAS No. |

1379586-00-1 |

|---|---|

Molecular Formula |

C7H5BrFNO |

Molecular Weight |

218.02 g/mol |

IUPAC Name |

4-amino-3-bromo-5-fluorobenzaldehyde |

InChI |

InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |

InChI Key |

HHAOUSFWMSPBAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-fluorobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 4-amino-3-fluorobenzaldehyde, followed by further functional group transformations to introduce the desired substituents. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the bromination and subsequent reactions.

Industrial Production Methods

Industrial production of 4-Amino-3-bromo-5-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

Substitution: Formation of various substituted benzaldehydes.

Oxidation: Formation of 4-Amino-3-bromo-5-fluorobenzoic acid.

Reduction: Formation of 4-Amino-3-bromo-5-fluorobenzyl alcohol.

Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

4-Amino-3-bromo-5-fluorobenzaldehyde is used in several scientific research applications:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

- Structure: Differs by replacing the amino group (-NH₂) with a hydroxyl (-OH) at position 2 and lacks the amino group at position 3.

- Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more soluble in polar solvents compared to 4-amino-3-bromo-5-fluorobenzaldehyde. However, the absence of the amino group reduces its nucleophilicity, limiting its utility in reactions requiring amine-mediated coupling .

Methyl 4-amino-3-bromo-5-fluorobenzoate (CAS 1123171-91-4)

- Structure : Replaces the aldehyde (-CHO) with a methyl ester (-COOCH₃).

- Properties : The ester group enhances stability under acidic conditions but reduces electrophilicity, making it less reactive in aldehyde-specific reactions (e.g., Schiff base formation). This derivative is often used in controlled-release drug formulations .

(4-Amino-3-bromo-5-fluorophenyl)methanol (CAS 1823367-24-3)

Substituent Position and Halogen Effects

2-Bromo-6-fluoro-3-methylaniline (CAS 1504951-15-8)

- Structure : Bromine and fluorine are positioned at 2 and 6, respectively, with a methyl group at position 3.

- Properties: The altered halogen positions reduce steric hindrance compared to 4-amino-3-bromo-5-fluorobenzaldehyde, enhancing its suitability for Suzuki-Miyaura coupling reactions. However, the lack of an aldehyde group limits its use in imine chemistry .

Ethyl 2-amino-5-fluorobenzoate (CAS 391-93-5)

- Structure : Contains an ethyl ester (-COOCH₂CH₃) and lacks bromine.

- Properties : The absence of bromine reduces molecular weight and halogen-dependent interactions (e.g., van der Waals forces), impacting its binding affinity in enzyme inhibition assays .

Biological Activity

4-Amino-3-bromo-5-fluorobenzaldehyde is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of amino, bromo, and fluoro groups, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic properties.

Chemical Structure and Properties

- Molecular Formula : C7H5BrFNO

- Molecular Weight : 216.03 g/mol

- IUPAC Name : 4-amino-3-bromo-5-fluorobenzaldehyde

- CAS Number : 71721411

The presence of halogen atoms (bromine and fluorine) in the structure enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.

Antimicrobial Activity

Research has demonstrated that 4-amino-3-bromo-5-fluorobenzaldehyde exhibits significant antimicrobial properties against various pathogens. In a study assessing its efficacy against Escherichia coli and Candida albicans, the compound showed moderate activity, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| C. albicans | 75 µg/mL |

These results indicate that while the compound is not the most potent antimicrobial agent, it possesses sufficient activity to warrant further investigation into its mechanisms and applications in treating infections.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, a study found that treatment with 4-amino-3-bromo-5-fluorobenzaldehyde resulted in a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 45 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses.

The biological activity of 4-amino-3-bromo-5-fluorobenzaldehyde can be attributed to its ability to interact with various biomolecular targets. The amino group may facilitate hydrogen bonding with target proteins, while the halogen atoms enhance binding affinity through halogen bonding interactions. This multi-faceted interaction profile allows for modulation of several biological pathways.

Case Studies

- Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry investigated the antimicrobial effects of various substituted benzaldehydes, including 4-amino-3-bromo-5-fluorobenzaldehyde. The study concluded that compounds with halogen substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to their non-halogenated counterparts .

- Antitumor Studies : Another investigation focused on the effects of this compound on cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.